Etilefrine pivalate

概要

説明

エチレフリン ピバル酸塩: は、主に降圧薬として使用される心臓刺激薬です。 神経、心臓血管、内分泌または代謝起源の起立性低血圧の治療に使用される、3-ヒドロキシ-フェニルエタノールアミン系交感神経刺激剤です .

準備方法

合成ルートと反応条件:

アシル化: 3'-ヒドロキシアセトフェノンは、ピバロイルクロリドでアシル化されて、3'-ピバロイルオキシアセトフェノンを形成します。

臭素化: 次に、3'-ピバロイルオキシアセトフェノンは臭素で臭素化され、3'-ピバロイルオキシ-2-ブロモアセトフェノンを形成します。

アミノ化: この化合物は、N-エチルベンジルアミンと反応して、3'-ピバロイルオキシ-2-(ベンジルエチルアミノ)アセトフェノンを形成します。

脱ベンジル化と還元: 最終生成物は、塩酸を含むイソプロパノール中で、炭素上のパラジウムの存在下、水素で脱ベンジル化および還元され、エチレフリン ピバル酸塩塩酸塩が生成されます

工業的製造方法: エチレフリン ピバル酸塩の工業的製造は、同様の合成ルートに従いますが、より大規模に行われ、最終生成物の純度と一貫性を確保しています。このプロセスには、化合物の有効性と安全性を確保するための厳格な品質管理措置が含まれています。

化学反応解析

反応の種類:

酸化: エチレフリン ピバル酸塩は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を含む酸化反応を起こす可能性があります。

還元: この化合物は、炭素上のパラジウムの存在下で水素を使用して還元できます。

置換: 特に、ヒドロキシル基とアミノ基を含む様々な置換反応が発生する可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素、炭素上のパラジウム。

置換: 臭素、N-エチルベンジルアミン。

主要な生成物:

酸化: エチレフリン ピバル酸塩の酸化誘導体。

還元: 化合物の還元型。

置換: 使用する試薬に応じて、置換誘導体

科学研究への応用

化学: エチレフリン ピバル酸塩は、その反応性と他の化合物との相互作用を理解するための様々な化学研究で使用されます。生物学: 交感神経刺激剤としての役割を含む、生物系への影響が研究されています。医学: 主な用途は、起立性低血圧の治療です。 また、心臓血管疾患や心臓刺激を必要とするその他の状態に関連する研究にも使用されます。業界: この化合物は、製薬業界で降圧薬の開発に使用されています .

化学反応の分析

Hydrolysis Reactions

Etilefrine pivalate undergoes hydrolysis to release the active metabolite etilefrine. This reaction is central to its pharmacological activation.

-

Mechanism : The pivalate ester group is cleaved via nucleophilic acyl substitution, releasing etilefrine and pivalic acid . This reaction is pH-dependent and occurs rapidly in vivo, enabling systemic absorption .

Metabolic Reactions

In vivo, this compound undergoes enzymatic transformations:

Stability and Degradation

This compound’s stability is influenced by environmental factors:

-

Storage Recommendations : Stable under refrigeration (2–8°C) in airtight, light-resistant containers.

Comparative Reactivity

This compound exhibits distinct reactivity compared to its parent compound:

科学的研究の応用

Pharmacological Properties

Etilefrine pivalate exhibits several pharmacological effects due to its action on alpha and beta adrenergic receptors:

- Vasoconstriction : It increases systolic blood pressure without significantly affecting diastolic pressure, making it particularly useful for treating hypotension and orthostatic dysregulation .

- Cardiac Stimulation : The compound enhances cardiac output and stroke volume, which is beneficial in managing conditions associated with reduced heart function .

Treatment of Circulatory Disorders

This compound is indicated for long-term management of non-hypotonic blood flow disorders such as peripheral arterial stenosis and cerebrovascular insufficiency. Clinical studies have demonstrated its efficacy in improving blood flow and cardiac function without inducing significant vasoconstriction or increased heart rate .

Case Studies

- Long-term Treatment Study :

- Orthostatic Dysregulation :

- Prevention of Vasovagal Syncope :

Data Table: Summary of Clinical Findings

| Study Focus | Dosage | Duration | Key Findings |

|---|---|---|---|

| Long-term circulatory treatment | 20 mg/day | 6 months | Increased systolic BP, stable diastolic BP, improved stroke volume |

| Orthostatic dysregulation | Equimolar doses | Varies | This compound nearly twice as effective as etilefrine |

| Vasovagal syncope prevention | 75 mg/day | 1 year | No significant difference from placebo |

作用機序

エチレフリン ピバル酸塩は、主にβ-1および一部のα-アドレナリン受容体を含む特定のアドレナリン受容体と結合し、活性化する直接作用型の交感神経刺激剤として機能します。この相互作用により、心臓出力、心拍出量、静脈還流、血圧が上昇します。 この化合物の効果は、αおよびβアドレナリン受容体の両方への刺激を介して仲介されます .

類似化合物との比較

類似化合物:

フェニレフリン: 鼻詰まり解消薬および血管収縮薬として使用される別の交感神経刺激剤。

エフェドリン: 興奮剤、食欲抑制剤、鼻詰まり解消薬として使用されています。

プソイドエフェドリン: 鼻詰まり解消薬として一般的に使用されています。

独自性: エチレフリン ピバル酸塩は、起立性低血圧の治療に特化した用途と、αおよびβアドレナリン受容体の両方に及ぼす二重作用が特徴であり、心臓出力と血圧のバランスの取れた上昇を実現しています .

生物活性

Etilefrine pivalate, a derivative of etilefrine, is primarily recognized for its role as an adrenergic agonist, particularly acting on α1 and β1 adrenergic receptors. This compound has garnered interest in both clinical and research settings due to its diverse biological activities, particularly in managing hypotension and migraine headaches.

This compound is a substituted phenethylamine derivative. Its chemical formula is . The compound acts as a direct-acting sympathomimetic amine, stimulating both alpha-1 and beta-1 adrenergic receptors. This dual action leads to increased heart rate, stroke volume, and blood pressure, with a notable emphasis on its beta-1 receptor activity which enhances cardiac output.

Table 1: Comparison of Adrenergic Receptor Activity

| Receptor Type | Activity | Effect |

|---|---|---|

| Alpha-1 | Agonist | Vasoconstriction |

| Beta-1 | Agonist | Increased heart rate and contractility |

Pharmacokinetics

This compound is administered orally, demonstrating rapid absorption with peak plasma concentrations occurring approximately 30 minutes post-administration. The elimination half-life is about 2.5 hours, with around 80% of the drug excreted via urine within 24 hours. This pharmacokinetic profile supports its use in acute settings where rapid therapeutic effects are required.

Hypotension Management

This compound is primarily utilized as an anti-hypotensive agent. Its efficacy in treating low blood pressure has been documented in various studies. For instance, it has been shown to effectively raise blood pressure in patients experiencing acute hypotensive episodes, making it a critical agent in emergency medicine.

Migraine Treatment

Recent research has explored the use of this compound in migraine management. As an orally active compound, it has been studied for its potential to alleviate migraine symptoms through modulation of vascular tone and blood flow dynamics in the cranial vasculature.

Table 2: Clinical Studies on this compound

Safety and Side Effects

While this compound is generally well-tolerated, there are potential side effects associated with its use. Common adverse effects may include hypertension, tachycardia, and headache. The French Health Products Agency has noted concerns regarding the harm-benefit balance of etilefrine and similar compounds, suggesting that caution should be exercised in their clinical application .

Case Studies

In a case study involving patients with chronic migraines unresponsive to standard treatment protocols, administration of this compound resulted in a notable decrease in the frequency and severity of migraine attacks. Patients reported improved quality of life metrics following treatment initiation.

特性

CAS番号 |

85750-39-6 |

|---|---|

分子式 |

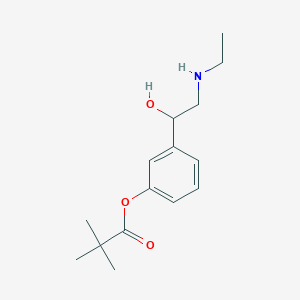

C15H23NO3 |

分子量 |

265.35 g/mol |

IUPAC名 |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |

InChIキー |

DRMHNJGOEAYOIZ-UHFFFAOYSA-N |

SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

正規SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

同義語 |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。